4-amino-N-n-octylbenzamide
Description
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
4-amino-N-octylbenzamide |
InChI |
InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-12-17-15(18)13-8-10-14(16)11-9-13/h8-11H,2-7,12,16H2,1H3,(H,17,18) |
InChI Key |
KFVGCXZHCJLQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 4-Aminobenzoic Acid
The most widely documented method involves the reaction of 4-aminobenzoic acid with n-octylamine in the presence of a coupling agent or acid chloride intermediate. As described in EP0346713B1, this process typically employs α,α,α-trichlorotoluene (benzotrichloride) as a solvent and activating agent. The carboxylic acid group of 4-aminobenzoic acid is activated to form a reactive acyl chloride, which subsequently reacts with n-octylamine to yield the target amide.
The reaction proceeds under mild conditions (20–25°C) with stoichiometric ratios favoring the amine component to drive the reaction to completion. Nuclear magnetic resonance (NMR) analysis of the crude product confirms the formation of a pale-yellow oil, characterized by distinct proton environments: aromatic protons at 7.7–6.9 ppm, a broad triplet for the amide NH at 6.2 ppm (), and a broad quartet for the methylene group adjacent to the amide nitrogen at 3.3 ppm ().
Alternative Pathways: Reductive Amination and Catalytic Hydrogenation
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Benzotrichloride, while effective in activating the carboxylic acid, poses challenges due to its toxicity and environmental concerns. Substitutes such as dichloromethane or tetrahydrofuran (THF) may offer greener alternatives, though their efficacy in this specific synthesis remains untested.
Temperature control is critical to minimize side reactions. The patented method maintains ambient conditions (20–25°C), preventing thermal degradation of the amine and ensuring regioselective amidation. Elevated temperatures (>50°C) risk decarboxylation or over-alkylation, particularly in the presence of excess amine.
Catalytic and Stoichiometric Considerations
The absence of a catalyst in the direct amidation method underscores the reliance on stoichiometric activation. However, the use of coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) could enhance yield and purity, as demonstrated in analogous amidation reactions. Comparative studies are necessary to evaluate their suitability for this synthesis.
Analytical Characterization and Quality Control
Crystallography and Phase Behavior
The compound is isolated as a pale-yellow oil, suggesting limited crystallinity under standard conditions. Polymorphic forms, if any, remain undocumented. X-ray powder diffraction (XRPD) data for structurally similar compounds, such as octenidine dihydrochloride, reveal distinct diffraction peaks (e.g., 2.5°, 4.9°, and 18.3° 2θ), hinting at potential crystallinity under optimized recrystallization protocols.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
4-amino-N-n-octylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Octyl-4-aminobenzylamine.
Substitution: N-Octyl-4-halo-benzamide.
Scientific Research Applications
4-amino-N-n-octylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-n-octylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Key Observations:
N-Substituent Effects: The n-octyl chain in this compound likely increases hydrophobicity and steric bulk compared to smaller substituents (e.g., methyl in 4-methoxy-N-methylbenzamide or sec-butyl in 4-amino-N-(sec-butyl)benzamide ). This could improve lipid bilayer penetration in biological systems.
Benzene Ring Substituents: Electron-donating groups (e.g., amino, methoxy) enhance nucleophilicity, whereas electron-withdrawing groups (e.g., chloro) decrease reactivity . The para-amino group in this compound facilitates hydrogen bonding, similar to 4-amino-N-(2-aminoethyl)benzamide .
Crystallographic Data :
- In 4-methoxy-N-methylbenzamide, the dihedral angle between the amide group and benzene ring is 10.6°, with N–H⋯O hydrogen bonds forming a 3D network . Longer alkyl chains (e.g., n-octyl) may alter packing efficiency and intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-N-n-octylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves amide bond formation between 4-aminobenzoic acid derivatives and n-octylamine. Key steps include:
- Activation of the carboxylic acid : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with HOBt as an additive to minimize racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the product .
- Critical Data : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Optimize yields (typically 60–80%) by adjusting stoichiometry (1:1.2 molar ratio of acid to amine) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Confirm structure via -NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, octyl chain protons at δ 0.8–1.5 ppm) and -NMR (amide carbonyl at ~165–170 ppm) .
- IR : Identify amide C=O stretch (~1640–1680 cm) and N-H bend (~1550 cm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 290.2) .
- HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What in vitro assays are appropriate for preliminary biological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with positive controls (e.g., staurosporine) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC values to reference drugs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, serum content) to minimize variability .
- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., compare to analogs like 4-chloro-N-phenylbenzamide ) or 2D-NMR (e.g., NOESY for spatial conformation) .
- Meta-Analysis : Cross-reference data with structurally similar benzamides (e.g., 4-methoxy derivatives ) to identify substituent-dependent trends .
Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Formulation : Use cyclodextrin complexes or lipid-based nanoparticles to improve aqueous dispersion .
- LogP Adjustment : Modify the octyl chain length (C8 vs. C12) and measure partition coefficients (e.g., shake-flask method) to balance hydrophobicity .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-nitro or 4-methoxy substituents ) and truncated alkyl chains (C6–C10) .
- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify critical functional groups .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with protein targets (e.g., PARP-1) .
Q. What computational approaches are effective for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess binding stability .
- QSAR Modeling : Use descriptors (e.g., Hammett σ values, molar refractivity) to correlate structural features with activity .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities for lead optimization .
Q. How should researchers assess the stability and degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) .
- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed amide bonds yielding 4-aminobenzoic acid) .
- Accelerated Stability Testing : Store samples at 25°C/60% RH for 6 months and monitor purity via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
